Dimethyl 3-(cyanomethylidene)pentanedioate
Overview
Description
Dimethyl 3-(cyanomethylidene)pentanedioate is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It is known for its unique structure, which includes a cyanomethylidene group attached to a pentanedioate backbone. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate typically involves the reaction of dimethyl malonate with acrylonitrile under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Dimethyl 3-(cyanomethylidene)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethylidene group to an amine or other reduced forms.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 3-(cyanomethylidene)pentanedioate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-(cyanomethylidene)pentanedioate involves its interaction with various molecular targets. The cyanomethylidene group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Dimethyl 3-(cyanomethylidene)pentanedioate can be compared with similar compounds such as:
Dimethyl malonate: Lacks the cyanomethylidene group, making it less reactive in certain types of chemical reactions.
Diethyl 2-cyano-3-methylpentanedioate: Similar structure but with ethyl esters instead of methyl esters, affecting its reactivity and solubility.
Methyl cyanoacetate: Contains a cyano group but lacks the pentanedioate backbone, leading to different chemical properties.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Properties
IUPAC Name |
dimethyl 3-(cyanomethylidene)pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNNIMWXQUULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC#N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292033 | |
Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-25-7 | |
Record name | 1709-25-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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